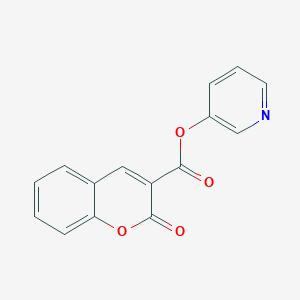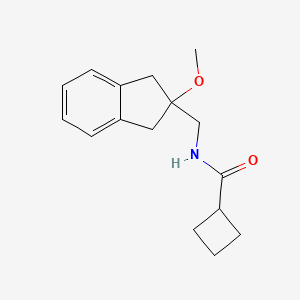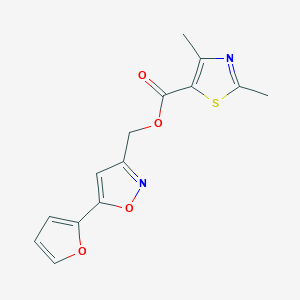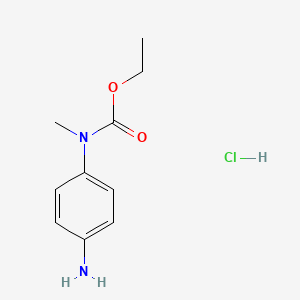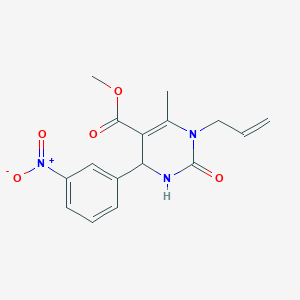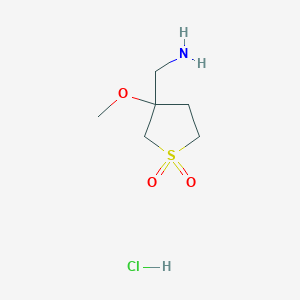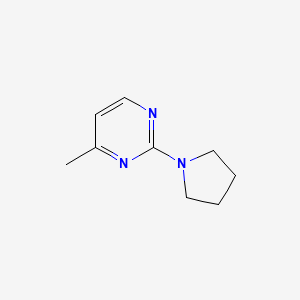
4-Methyl-2-pyrrolidin-1-ylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-pyrrolidin-1-ylpyrimidine, also known as 4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinecarboxylic acid, is a chemical compound with the CAS Number: 891387-08-9 . Its molecular weight is 207.23 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including this compound, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyrimidine ring . The InChI code for this compound is 1S/C10H13N3O2/c1-7-8(9(14)15)6-11-10(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound are crucial in medicinal chemistry optimization . These properties include molecular weight, hydrophobicity, hydrogen bonding, and charge distribution .Applications De Recherche Scientifique
Fluorescent Probes for RNA Structure
Pyrrolo-C as a Fluorescent Probe : Pyrrolo-C, a fluorescent analog of cytidine, has been developed for studying RNA structure and dynamics. Its utility as an RNA probe was demonstrated through experiments measuring the kinetics of RNA/DNA complex formation and thermal denaturation of RNA duplexes. This probe is highly versatile under various conditions, making it an effective tool for RNA research (Tinsley & Walter, 2006).
Medicinal Chemistry
Thiopyrimidine Derivatives for Nonlinear Optics (NLO) : A study on thiopyrimidine derivatives revealed their promising applications in medicine and NLO fields. These compounds exhibited significant NLO properties, suggesting their utility in optoelectronic applications. The synthesis and characterization of these derivatives underscore their potential in advancing both pharmacological and NLO technologies (Hussain et al., 2020).
Antitumor Activity of Pyrrolo[2,3-d]pyrimidines : A novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were synthesized with the aim of targeting both thymidylate and purine nucleotide biosynthesis for antitumor activity. These compounds showed potent antiproliferative effects against various tumor cell lines, indicating their potential as nonclassical antifolates in cancer therapy (Liu et al., 2015).
Materials Science
Aggregation-Induced Emission Enhancement (AIEE) : Novel pyridine-based compounds with AIEE properties were synthesized, demonstrating significant fluorescence enhancement in aggregated states. These findings have implications for the development of new fluorescent materials for sensing and imaging applications (Hagimori et al., 2022).
Polyimides with High Thermal Stability : A study on new diamine monomers containing heterocyclic pyridine led to the synthesis of polyimides with exceptional thermal stability and mechanical properties. These materials show promise for applications requiring high-temperature resistance and mechanical strength (Wang et al., 2008).
Propriétés
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-8-4-5-10-9(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPHXOHYQBXXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

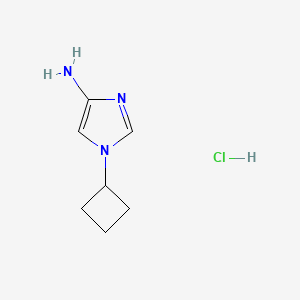
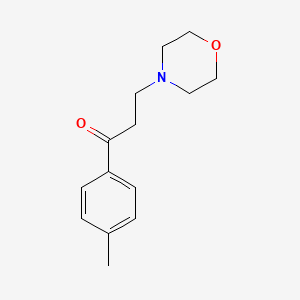

![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2692135.png)
![N-cyclohexyl-3-[1-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2692138.png)

![5-(3,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2692143.png)
![8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692144.png)
